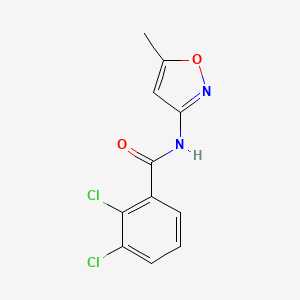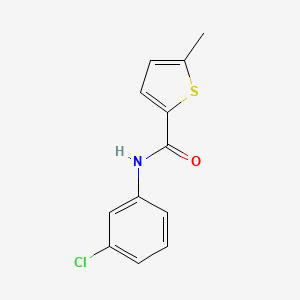
N-(3-chlorophenyl)-5-methyl-2-thiophenecarboxamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-5-methyl-2-thiophenecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that is commonly used in scientific research. It is a potent agonist of the CB1 receptor, which is found in the central nervous system and is responsible for the psychoactive effects of cannabis. CP-47,497 has been used extensively in studies of the endocannabinoid system, as well as in investigations of the pharmacology of cannabinoids.
Wirkmechanismus
N-(3-chlorophenyl)-5-methyl-2-thiophenecarboxamide acts as a potent agonist of the CB1 receptor, which is found in the central nervous system. When it binds to the receptor, it activates a signaling cascade that ultimately leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase appetite, reduce pain, and induce a sense of euphoria. It has also been shown to have anti-inflammatory and neuroprotective effects, and has been investigated as a potential treatment for a range of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-5-methyl-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it useful for investigating the effects of cannabinoids on a wide range of physiological processes. It is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, there are also limitations to its use. It is highly potent and can be difficult to work with, and its effects can be difficult to interpret due to its high affinity for the CB1 receptor.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-5-methyl-2-thiophenecarboxamide. One area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 receptor, which could lead to the development of more effective treatments for a range of neurological disorders. Another area of interest is the investigation of the long-term effects of exposure to synthetic cannabinoids, which could help to inform public health policies on the use of these compounds. Finally, there is potential for the development of new drug delivery systems that could improve the efficacy and safety of synthetic cannabinoids in clinical settings.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-5-methyl-2-thiophenecarboxamide has been used extensively in scientific research, particularly in studies of the endocannabinoid system. It has been shown to be a potent agonist of the CB1 receptor, and has been used to investigate the effects of cannabinoids on a wide range of physiological processes. This compound has also been used in studies of the pharmacology of cannabinoids, and has been used to investigate the mechanisms of action of other synthetic cannabinoids.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-8-5-6-11(16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILDHXRJMZGOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-acetyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432074.png)
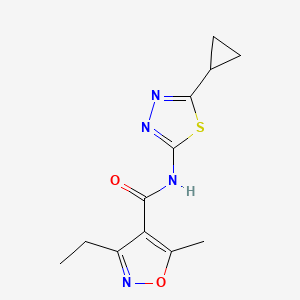

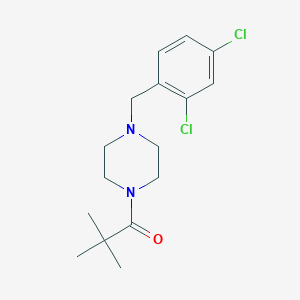
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432098.png)
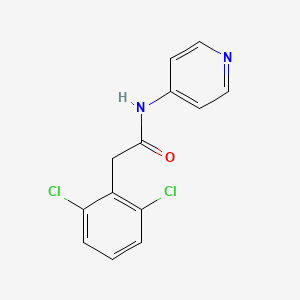
![N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B4432107.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4432108.png)
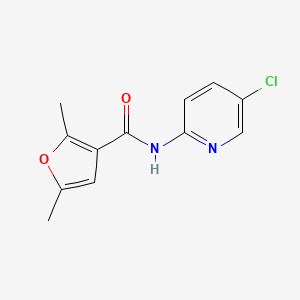

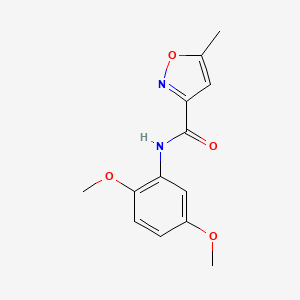
![1-methyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432158.png)
